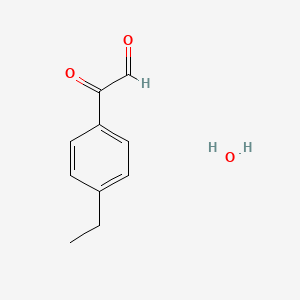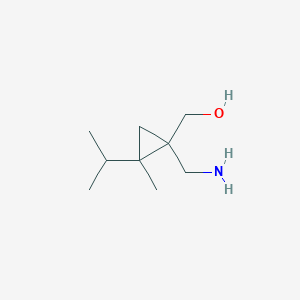
Dechloro Asenapine Ethanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dechloro Asenapine Ethanedioate is a chemical compound that has garnered significant attention due to its potential therapeutic and environmental applications. It is a derivative of Asenapine, a medication used to treat schizophrenia and bipolar disorder
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Dechloro Asenapine Ethanedioate involves several synthetic routes. One common method includes the reaction of Asenapine with ethanedioic acid (oxalic acid) under controlled conditions. The reaction typically occurs in a solvent such as methanol or ethanol, with the temperature maintained between 20-30°C. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions: Dechloro Asenapine Ethanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Dechloro Asenapine Ethanedioate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating psychiatric disorders such as schizophrenia and bipolar disorder.
Industry: Utilized in the manufacture of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of Dechloro Asenapine Ethanedioate involves its interaction with various molecular targets and pathways. It acts as an antagonist at serotonin (5HT2A) and dopamine (D2) receptors, which are implicated in the regulation of mood and behavior. This antagonistic activity enhances the efflux of dopamine and acetylcholine in the brain, potentially improving cognitive function and reducing symptoms of psychiatric disorders .
相似化合物的比较
Asenapine: The parent compound, used to treat schizophrenia and bipolar disorder.
Chlorpromazine: Another antipsychotic with similar therapeutic applications.
Olanzapine: Atypical antipsychotic with a similar mechanism of action.
Uniqueness: Dechloro Asenapine Ethanedioate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike its parent compound Asenapine, it lacks a chlorine atom, which may result in different pharmacokinetic and pharmacodynamic profiles.
属性
CAS 编号 |
1366179-39-6 |
|---|---|
分子式 |
C₁₇H₁₇NO ·C₂H₂O₄ |
分子量 |
341.36 |
同义词 |
(3aR,12bR)-rel-2,3,3a,12b-Tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole Ethanedioate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)
![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)
![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B1145645.png)
![(3aR,6aR)-5-Methyl-hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1145646.png)
![4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone](/img/structure/B1145647.png)

